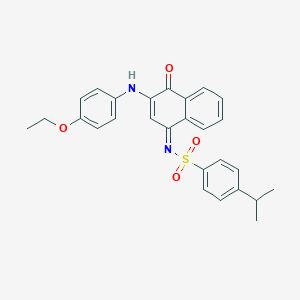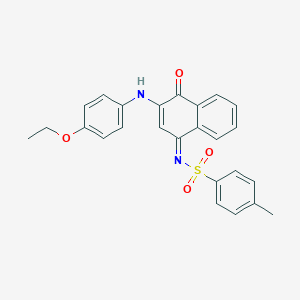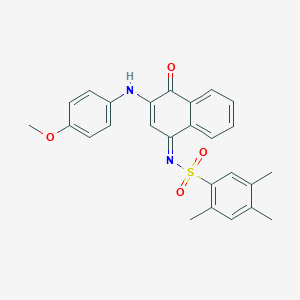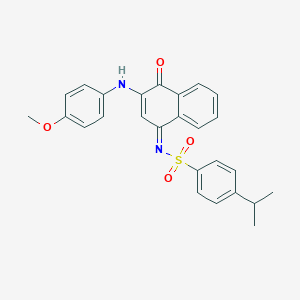![molecular formula C24H23NO3S B281568 4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281568.png)
4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The exact mechanism of action of 4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide X is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and matrix metalloproteinases, which are involved in the inflammatory response. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to its antitumor activity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide X in lab experiments is its potent antitumor activity. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a potentially useful compound for cancer research. However, one limitation of using 4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide X is its relatively complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on 4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide X. One area of interest is its potential use in combination with other anticancer agents to enhance its antitumor activity. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for its therapeutic effects. Finally, studies are needed to evaluate its safety and efficacy in animal models and human clinical trials.
Synthesis Methods
The synthesis of 4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide X is a multi-step process that involves the reaction of several chemical compounds. The first step involves the synthesis of 8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-carboxylic acid, which is then converted into the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 4-methylaminobenzenesulfonamide to yield 4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide X.
Scientific Research Applications
4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
Molecular Formula |
C24H23NO3S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-methyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H23NO3S/c1-15-7-10-17(11-8-15)29(26,27)25-22-14-21-20-13-16(2)9-12-23(20)28-24(21)19-6-4-3-5-18(19)22/h3-8,10-11,14,16,25H,9,12-13H2,1-2H3 |
InChI Key |
GCCDANFFPQUCST-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)C |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-{benzoyl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281486.png)
![4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281490.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281491.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B281498.png)
![4-ethoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281499.png)
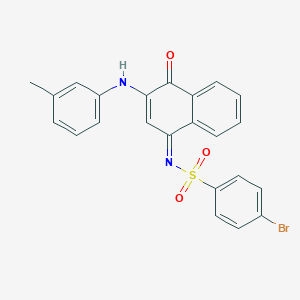

![Methyl 2-[(4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281506.png)
